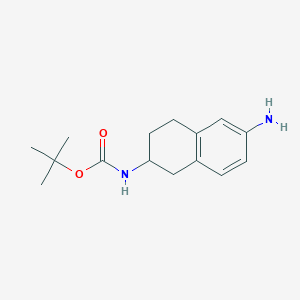

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSHTNGOWZABQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Route

-

- 6-amino-1,2,3,4-tetrahydronaphthalene

- Di-tert-butyl dicarbonate (Boc2O)

- Triethylamine (base)

- Dichloromethane (solvent)

-

- Room temperature

- Stirring for several hours

-

- After completion, the reaction mixture is typically washed with water and dried over anhydrous sodium sulfate.

- The solvent is evaporated under reduced pressure, and the product is purified by column chromatography if necessary.

Industrial Production Methods

Industrial production would likely involve scaling up the synthetic route with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

- Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

- Reduction: Reduction reactions can convert the carbamate group back to the primary amine.

- Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) | Room temperature, organic solvent |

| Reduction | Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) | Anhydrous conditions, low temperature |

| Substitution | Alkyl halides or acyl chlorides | Presence of a base, organic solvent |

Major Products

| Reaction Type | Major Products |

|---|---|

| Oxidation | Nitroso or nitro derivatives |

| Reduction | Primary amine |

| Substitution | Various substituted derivatives |

Research Findings and Applications

The synthesis of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is crucial for its role as a building block in organic synthesis and its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbamate group back to the primary amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amine.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: In organic synthesis, tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate serves as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.

Biology and Medicine: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

作用機序

The mechanism of action of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The carbamate group can be hydrolyzed under physiological conditions, releasing the active amine which can then interact with biological targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations in Tetralin-Based Carbamates

tert-Butyl N-(6-Bromo-1,2,3,4-Tetrahydronaphthalen-2-yl)Carbamate

- Key Differences: The 6-position substituent is a bromine atom instead of an amino group.

- Implications: Reactivity: The bromo group serves as a leaving group, enabling nucleophilic substitution (e.g., Suzuki couplings), whereas the amino group in the target compound allows for further functionalization (e.g., amide bond formation) . Applications: Bromo derivatives are intermediates in cross-coupling reactions, while amino-substituted analogs are pharmacophores in drug discovery .

(R)-tert-Butyl (6-(2-(4-(N-Phenylpropionamido)piperidin-1-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)Carbamate

- Key Differences : Incorporates a piperidine-ethyl chain with an N-phenylpropionamide group at the 6-position.

- Implications: Synthetic Complexity: Achieved via reductive amination (70% yield), highlighting the challenge of introducing bulky substituents compared to the simpler amino group in the target compound . Physicochemical Properties: The extended hydrophobic side chain increases molecular weight (MW: 506 g/mol vs. 262 g/mol for the target compound) and likely reduces aqueous solubility .

Carbamate Derivatives with Alternative Cyclic Scaffolds

tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]Carbamate (CAS: 1330069-67-4)

- Key Differences : Cyclopentane ring replaces the tetralin system, with a hydroxyl group at the 2-position.

- Implications: Conformational Flexibility: Smaller ring size (cyclopentane vs. tetralin) reduces steric hindrance but limits aromatic interactions .

tert-Butyl N-(2-Azabicyclo[2.2.1]heptan-5-yl)Carbamate (CAS: 1932203-04-7)

- Key Differences : Bicyclic scaffold with a nitrogen atom in the ring.

- Implications: Bioactivity: The rigid bicyclo structure may enhance binding to biological targets (e.g., enzymes or receptors) compared to the more flexible tetralin system . Synthetic Utility: The nitrogen in the ring enables further derivatization, similar to the amino group in the target compound .

Physicochemical and Structural Comparisons

Research Findings and Implications

- Synthetic Accessibility: The target compound’s amino group simplifies late-stage modifications compared to bromo or piperidine-containing analogs, which require additional steps for functionalization .

- Biological Relevance : The tetralin scaffold’s partial aromaticity may improve membrane permeability compared to fully saturated systems like cyclopentane derivatives .

- Analytical Utility : Predicted CCS values aid in distinguishing the target compound from bulkier analogs (e.g., piperidine-ethyl derivative) in high-throughput screening .

生物活性

tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H22N2O2

- IUPAC Name : tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

The presence of the tetrahydronaphthalene moiety contributes unique steric and electronic properties that may influence its biological activity.

The biological activity of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The carbamate group can undergo hydrolysis in physiological conditions, releasing the active amine that can modulate various biological pathways .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways. This makes it a candidate for drug development targeting diseases where enzyme dysregulation is a factor.

- Receptor Binding : The compound may also bind to certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Synthesis Methods

The synthesis of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves:

- Protection of the Amino Group : The amino group on 6-amino-1,2,3,4-tetrahydronaphthalene is protected using di-tert-butyl dicarbonate (Boc2O).

- Reaction Conditions : The reaction is generally carried out in an organic solvent like dichloromethane at room temperature in the presence of a base such as triethylamine.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer research:

- Growth Inhibition Studies : In vitro studies have shown that derivatives of similar structures exhibit potent growth inhibition against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

- Mechanistic Insights : Research has focused on understanding how these compounds interact at the molecular level. For instance, studies have quantified changes in key signaling proteins in response to treatment with related compounds .

Comparative Analysis

To better understand the unique properties of tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | C15H22N2O2 | Potential enzyme inhibition |

| tert-butyl N-(2-aminoethyl)carbamate | C10H21N2O2 | Moderate receptor binding |

| tert-butyl N-(4-aminobenzyl)carbamate | C12H17N2O2 | Varying enzyme inhibition |

This table illustrates that while all these compounds share a common carbamate structure, their biological activities differ significantly due to variations in their molecular structure.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, and how is the reaction monitored?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous carbamates are prepared by reacting amines with tert-butyl carbamate derivatives in the presence of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) . Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the carbamate carbonyl resonates at ~155 ppm (¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : The carbamate C=O stretch appears near 1680–1720 cm⁻¹ .

Q. How should this compound be stored to ensure stability during experiments?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, as they can cleave the tert-butoxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data during structure determination?

Use dual refinement methods in programs like SHELXL to validate hydrogen bonding and torsional angles. For example, highlights bifurcated N–H⋯O hydrogen bonds stabilizing the crystal lattice. Discrepancies in unit cell parameters may arise from solvent inclusion; repeating crystallization in anhydrous conditions or using single-crystal X-ray diffraction (SCXRD) with synchrotron radiation improves accuracy .

Q. How does the carbamate group influence the compound’s bioactivity in enzyme inhibition studies?

The Boc group enhances solubility in organic media and protects the amine during multi-step syntheses. In biological assays (e.g., kinase or phosphatase inhibition), its removal under acidic conditions (e.g., HCl/dioxane) generates the free amine, which may interact with enzyme active sites. Comparative studies using Boc-protected vs. deprotected analogs can isolate the carbamate’s role in pharmacokinetics .

Q. What computational methods are suitable for modeling intermolecular interactions of this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts hydrogen-bonding energies and π-π stacking interactions in crystal packing. Molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) assess conformational stability. Software like Gaussian or ORCA paired with visualization tools (Mercury, VMD) aids in analyzing non-covalent interactions .

Methodological Notes

- Contradiction Analysis : If NMR signals for the tetrahydronaphthalene ring protons overlap, use 2D NMR (COSY, HSQC) to resolve assignments .

- Reaction Optimization : Screen bases (e.g., K₂CO₃ vs. Et₃N) and solvents (acetonitrile vs. DMF) to improve yields .

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。